1-Acetylpyrrolidine-2-carbaldehyde

説明

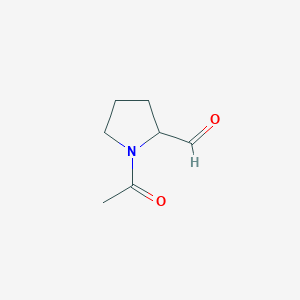

1-Acetylpyrrolidine-2-carbaldehyde is an organic compound with the molecular formula C7H11NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

準備方法

Synthetic Routes and Reaction Conditions: 1-Acetylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of oxalyl dichloride with (methylsulfinyl)methane, followed by the addition of 1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone . The reaction is typically carried out in dry dichloromethane (DCM) under a nitrogen atmosphere at low temperatures (-78°C).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

化学反応の分析

Types of Reactions: 1-Acetylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

A. Antidiabetic Activity

Recent studies have highlighted the potential of N-acetylpyrrolidine derivatives, including 1-acetylpyrrolidine-2-carbaldehyde, as inhibitors of carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase. These enzymes are implicated in the management of type 2 diabetes mellitus. The inhibition of these enzymes can lead to reduced postprandial glucose levels, making these compounds promising candidates for diabetes treatment .

B. Antioxidant Properties

The antioxidant properties of this compound derivatives have also been investigated. These compounds exhibit free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases, including diabetes and neurodegenerative disorders . The synthesis of benzyl- and tosyl-substituted derivatives has shown enhanced inhibitory activity against these enzymes, suggesting a pathway for developing effective therapeutic agents .

C. Neuroprotective Effects

Some derivatives have been studied for their neuroprotective effects, particularly in the context of Alzheimer’s disease. Compounds derived from pyrrolidine structures have been noted for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially improving cognitive function in patients with Alzheimer’s disease .

Organic Synthesis

A. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction followed by Friedel-Crafts acylation. This synthetic versatility allows for modifications that can yield derivatives with tailored biological activities .

B. Building Block for Complex Molecules

This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecular architectures that may have pharmaceutical or agricultural applications. Its reactivity allows it to participate in various chemical transformations, making it a key intermediate in synthetic organic chemistry .

Food Science

A. Flavoring Agent

This compound is also relevant in food science as a flavoring agent. It is associated with the Maillard reaction, which contributes to the aroma and flavor profile of cooked foods, particularly in rice and cereal products . The compound's low detection threshold makes it significant in enhancing the sensory attributes of food products.

B. Aroma Compounds

The formation of 2-acetyl-1-pyrroline (a derivative) during cooking processes has been linked to desirable flavors in fragrant rice varieties. Understanding the pathways through which these compounds are generated can help improve food quality and flavor enhancement techniques .

Case Studies and Data Tables

作用機序

The mechanism of action of 1-acetylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .

類似化合物との比較

Pyrrolidine: A parent compound with a similar structure but lacking the acetyl and aldehyde groups.

Pyrrolidine-2-carboxaldehyde: Similar structure but without the acetyl group.

1-Acetylpyrrolidine: Lacks the aldehyde group.

Uniqueness: 1-Acetylpyrrolidine-2-carbaldehyde is unique due to the presence of both an acetyl group and an aldehyde group on the pyrrolidine ring.

生物活性

1-Acetylpyrrolidine-2-carbaldehyde is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO. It features a pyrrolidine ring with an acetyl group at the first position and an aldehyde group at the second position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its aldehyde functionality, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction may inhibit enzyme activity, thereby modulating various biochemical pathways. Notably, the compound's reactivity allows it to serve as a probe in biochemical assays and enzyme mechanism studies .

Enzyme Inhibition

Recent studies have highlighted the potential of this compound derivatives as inhibitors of carbohydrate hydrolysis enzymes such as α-glucosidase and α-amylase. These enzymes are crucial in glucose metabolism, making their inhibition relevant for type 2 diabetes management.

- Inhibitory Activity : Compounds derived from 1-acetylpyrrolidine have shown significant inhibitory effects on α-glucosidase and α-amylase, with some derivatives exhibiting IC values comparable to standard inhibitors like acarbose .

Antioxidant Properties

The compound also exhibits antioxidant properties, which can be beneficial in reducing oxidative stress linked to various diseases, including diabetes and neurodegenerative disorders. The ability to scavenge free radicals is particularly noteworthy for its potential therapeutic applications .

Antimicrobial Activity

Research indicates that derivatives of this compound possess antimicrobial properties. For instance, certain derivatives have demonstrated efficacy against common fungal pathogens such as Rhizoctonia solani and Botrytis cinerea, suggesting their potential use in agricultural applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on Enzyme Inhibition :

- Antioxidant Activity Assessment :

- Antimicrobial Studies :

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | CHNO | Inhibits α-glucosidase, antioxidant |

| 1-Acetylpyrrolidine-3-carbaldehyde | CHNO | Antimicrobial activity |

| N-substituted acetylpyrrolidines | Varies | Antidiabetic effects |

特性

IUPAC Name |

1-acetylpyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-6(10)8-4-2-3-7(8)5-9/h5,7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYLIUCLHXIEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555558 | |

| Record name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115859-55-7 | |

| Record name | 1-Acetylpyrrolidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。